N-cyclopropyl-4-iodobenzamide
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Overview
Description
WAY-637845 is a chemical compound known for its role as a protein kinase inhibitor. It has a molecular formula of C10H10INO and a molecular weight of 287.10 g/mol . This compound is primarily used in scientific research and is not intended for human consumption or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-637845 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed.
Industrial Production Methods
Industrial production methods for WAY-637845 are also proprietary and are not publicly available. it is known that the compound is produced under stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
WAY-637845 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-637845 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the reagents used.
Major Products Formed
The major products formed from the reactions of WAY-637845 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
WAY-637845 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of protein kinases and their role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in various diseases, particularly those involving abnormal kinase activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
WAY-637845 exerts its effects by inhibiting protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes. The compound binds to the active site of the kinase, preventing its activity and thereby modulating various signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
WAY-600: Another protein kinase inhibitor with a similar mechanism of action.
WAY-204: A compound with comparable biological activity but different chemical structure.
WAY-123: Shares similar applications in scientific research but has distinct molecular targets.
Uniqueness of WAY-637845
WAY-637845 is unique due to its specific binding affinity and selectivity for certain protein kinases. This makes it a valuable tool in research focused on understanding kinase-related cellular processes and developing targeted therapies .
Properties
IUPAC Name |
N-cyclopropyl-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYDJAWERUKJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.